molecular formula C7H19NOSi B101185 1-Propanamine, 3-(ethoxydimethylsilyl)- CAS No. 18306-79-1

1-Propanamine, 3-(ethoxydimethylsilyl)-

Cat. No.: B101185
CAS No.: 18306-79-1
M. Wt: 161.32 g/mol
InChI Key: GLISOBUNKGBQCL-UHFFFAOYSA-N
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Description

“1-Propanamine, 3-(ethoxydimethylsilyl)-” is also known as “3-(Ethoxydimethylsilyl)propylamine”. It is mainly used as a silane-coupling agent for the surface modification of glass substrates, polymers, and nanoparticles via amino silanization . It is a colorless, volatile liquid that is soluble in organic solvents, such as ether and chloroform .


Molecular Structure Analysis

The molecular formula of “1-Propanamine, 3-(ethoxydimethylsilyl)-” is C7H19NOSi, and its molecular weight is 161.32 . The structure includes an ethoxydimethylsilyl group attached to the third carbon of a propanamine backbone .


Physical And Chemical Properties Analysis

“1-Propanamine, 3-(ethoxydimethylsilyl)-” has a boiling point of 60 °C at 8 mmHg and a density of 0.857 g/mL at 25 °C . It also has a refractive index (n20/D) of 1.429 .

Scientific Research Applications

Analytical Chemistry Applications

  • Chromatographic and Mass Spectral Analysis : Derivatives of propanamines, including those structurally related to 1-Propanamine, 3-(ethoxydimethylsilyl)-, have been extensively studied for their analytical profiles. For instance, the liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines have been developed to distinguish these compounds from similar substances, demonstrating the relevance of such compounds in forensic analysis and the importance of analytical techniques in identifying clandestine drugs (Deruiter, Clark, & Noggle, 1990).

  • Synthesis and Characterization for New Compounds : Research on novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives showcases the chemical versatility and potential applications of propanamine derivatives in developing new chemical entities with possible pharmacological applications (Jing, 2010).

Pharmacokinetic Studies

  • Metabolism and Pharmacokinetics : The study of pharmacokinetics and metabolism of selective androgen receptor modulators in rats, which are structurally related to propanamines, illustrates the use of these compounds in understanding drug behavior in biological systems. Such studies provide insight into absorption, distribution, metabolism, and excretion (ADME) characteristics critical for drug development (Wu et al., 2006).

Forensic Science

  • Identification and Differentiation of Illicit Drugs : The identification and differentiation of regioisomeric 1-(methylenedioxyphenyl)-propanamines and butanamines by mass spectral analysis using GC-MS-MS is a prime example of how derivatives of 1-Propanamine are essential in the forensic analysis of new psychoactive substances. These methods help in distinguishing between structurally similar illicit drugs, aiding in law enforcement and regulatory efforts (Borth et al., 2000).

Mechanism of Action

As a silane-coupling agent, “1-Propanamine, 3-(ethoxydimethylsilyl)-” likely functions by forming bonds with both the substrate (e.g., glass, polymers, nanoparticles) and the material to be attached, thereby promoting adhesion .

Safety and Hazards

This compound is classified as a flammable liquid (Flam. Liq. 3) and can cause skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It has a flash point of 57.8 °C .

Future Directions

Given its role as a silane-coupling agent, “1-Propanamine, 3-(ethoxydimethylsilyl)-” could find increasing use in the development of advanced materials, particularly in the field of nanotechnology where surface modification of nanoparticles is crucial .

Properties

IUPAC Name

3-[ethoxy(dimethyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLISOBUNKGBQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066361
Record name 1-Propanamine, 3-(ethoxydimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18306-79-1
Record name (3-Aminopropyl)dimethylethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18306-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(ethoxydimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(ethoxydimethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, 3-(ethoxydimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into the same reactor as used in Example 1, 54.7 parts of allylamine, 1.0 part of phenothiazine and 0.0005 part as platinum atom of the same platinum complex as in Example 1 were charged, 100 parts of dimethylethoxysilane were added at 50° C. through the dropping funnel over 20 minutes, and the reaction was completed by elevating the temperature to 125° C. over 4 hours. After cooling, 5.5 parts of ethanol were added, and distillation was carried out to give 87.8 parts of γ-aminopropyldimethylethoxysilane boiling at 75° to 77° C./18 Torr. This corresponded to 55% yield based on the theoretical amount.
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